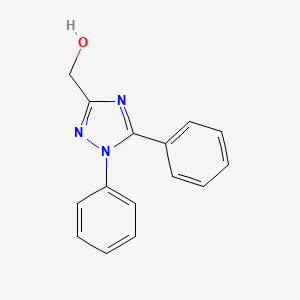![molecular formula C34H58N2O26 B13794357 alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: is a complex carbohydrate compound. It is a type of glycan, which is a polysaccharide or oligosaccharide that plays a crucial role in various biological processes. This compound is composed of multiple sugar units, including glucose and mannose, linked together in a specific arrangement. The presence of acetylamino groups indicates that it is a derivative of amino sugars, which are essential components in the structure of glycoproteins and glycolipids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- involves multiple steps of glycosylation reactions. Each sugar unit is sequentially added to the growing oligosaccharide chain using glycosyl donors and acceptors under specific conditions. Protecting groups are often used to ensure the selectivity of the reactions. Common reagents include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The reaction conditions typically involve the use of Lewis acids or other catalysts to promote the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require extensive purification steps to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or nitric acid can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldonic acids or uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition, signaling, and adhesion processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Used in the production of glycoproteins and glycolipids for various industrial applications.
Mecanismo De Acción
The mechanism of action of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the specific sugar units and linkages in the compound, facilitating its incorporation into glycoproteins and glycolipids. The acetylamino groups may also play a role in modulating the compound’s interactions with other biomolecules.
Comparación Con Compuestos Similares
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: can be compared with other similar compounds, such as:
- D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
- D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
The uniqueness of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- lies in its specific arrangement of sugar units and the presence of acetylamino groups, which confer unique properties and functions compared to other glycans.
Propiedades
Fórmula molecular |
C34H58N2O26 |
|---|---|
Peso molecular |
910.8 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(41)35-15-20(46)27(12(5-39)55-30(15)53)60-31-16(36-9(2)42)21(47)28(13(6-40)58-31)61-34-26(52)29(62-33-25(51)23(49)18(44)11(4-38)57-33)19(45)14(59-34)7-54-32-24(50)22(48)17(43)10(3-37)56-32/h10-34,37-40,43-53H,3-7H2,1-2H3,(H,35,41)(H,36,42)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27-,28-,29+,30?,31+,32+,33-,34+/m1/s1 |
Clave InChI |
ZTOKCBJDEGPICW-MYRNNJPSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


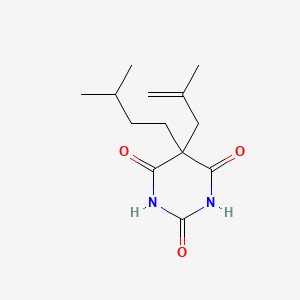
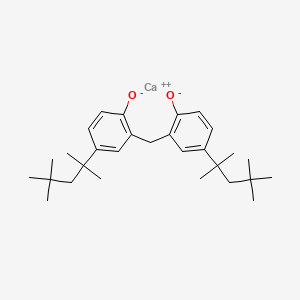
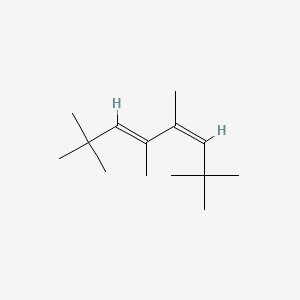
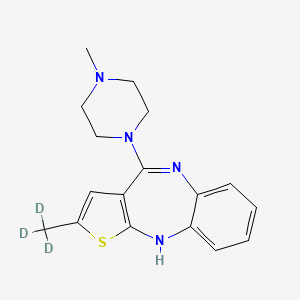
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
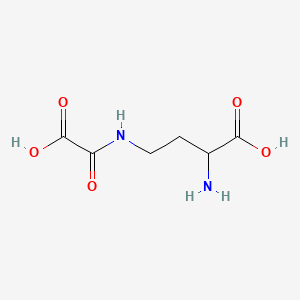
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
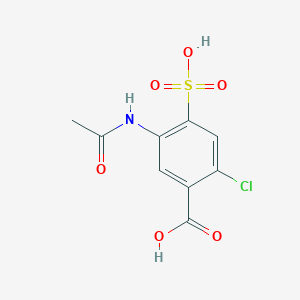


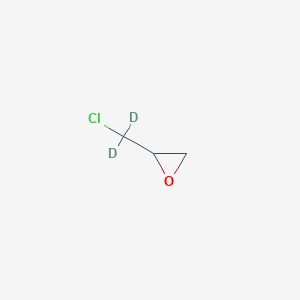
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
